

AZ-23: A Technical Overview of a Potent Trk Kinase Inhibitor

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Compound of Interest

Compound Name: AZ-23

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AZ-23 is an orally bioavailable, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.^{[1][2][3]} This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity, based on currently available data.

Chemical Structure and Properties

AZ-23 is a small molecule with the chemical formula C₁₇H₁₉ClFN₇O.^{[4][5]} Its structure is characterized by a pyrimidine core with substituted amine and pyrazole groups.

Property	Value	Reference
CAS Number	915720-21-7	^{[2][3][4][5]}
Molecular Formula	C ₁₇ H ₁₉ ClFN ₇ O	^{[4][5]}
Molecular Weight	391.83 g/mol	^{[4][5]}
SMILES	C--INVALID-LINK-- NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl	^{[4][5]}
Solubility	DMSO: 125 mg/mL (319.02 mM)	^[5]

Pharmacological Properties

AZ-23 is a potent inhibitor of Trk kinases and also exhibits activity against a panel of other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Kinase	IC ₅₀ (nM)	Reference
TrkA	2	[1] [2] [3] [5]
TrkB	8	[1] [2] [3] [5]
FGFR1	24	[1] [2] [3] [5]
Flt3	52	[1] [2] [3] [5]
Ret	55	[1] [2] [3] [5]
MuSk	84	[1] [2] [3] [5]
Lck	99	[1] [2] [3] [5]

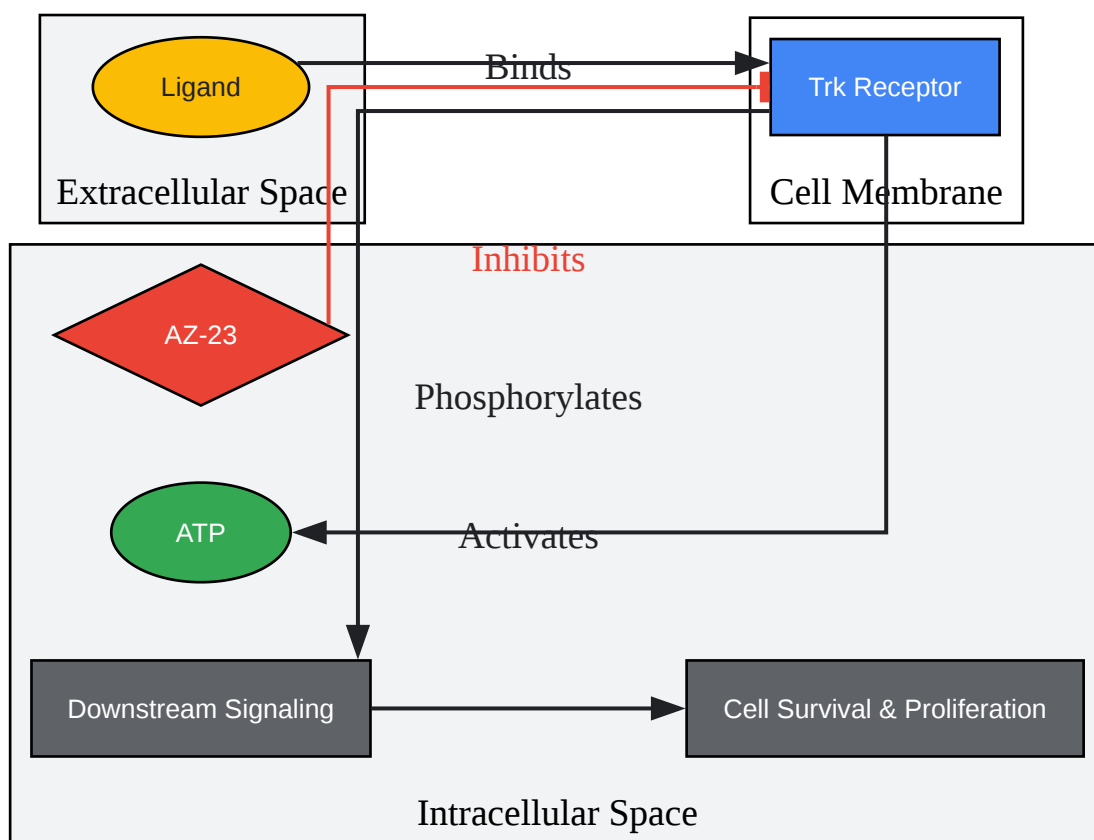
Mechanism of Action and Biological Activity

AZ-23 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinases and thereby preventing phosphorylation and activation of downstream signaling pathways. This potent and selective inhibition of Trk phosphorylation has been demonstrated in cellular assays.[\[1\]](#)[\[5\]](#)

The inhibition of Trk signaling by **AZ-23** leads to a potent anti-proliferative effect in Trk-dependent cell lines. For instance, it inhibits Trk-mediated survival with an EC₅₀ of 2 nM and shows inhibitory effects on the survival of MCF10ATrkA-Δ and TF-1 cell lines.[\[1\]](#)[\[5\]](#)

Furthermore, in vivo studies have demonstrated the efficacy of **AZ-23**. Following oral administration in a TrkA-driven allograft mouse model, the compound showed significant inhibition of TrkA kinase activity.[\[1\]](#)[\[5\]](#) It also exhibited significant tumor growth inhibition in a xenograft model of neuroblastoma that expresses Trk.[\[1\]](#)

Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by **AZ-23**.



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Caption: Simplified Trk signaling pathway and inhibition by **AZ-23**.

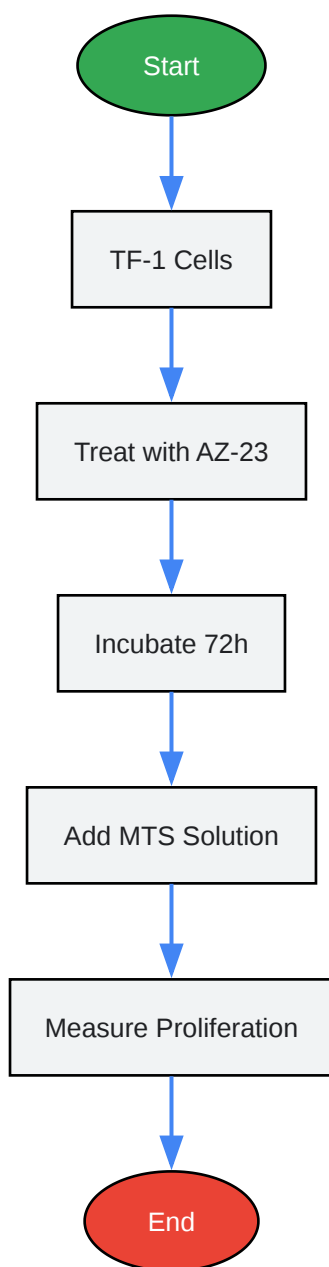
Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of **AZ-23** are not publicly available, the following experimental methodologies have been described in the context of its characterization.

Cell Proliferation Assay

Exponentially growing TF-1 cells are treated with various concentrations of **AZ-23**. The cells are then incubated for an additional 72 hours at 37°C in either growth medium or basal medium supplemented with 100 ng/mL of Nerve Growth Factor (NGF). Cell proliferation is subsequently measured using an MTS solution.^[1]

The workflow for this assay can be visualized as follows:



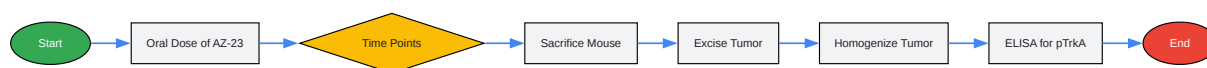
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Caption: Workflow for a cell proliferation assay with **AZ-23**.

In Vivo TrkA Kinase Inhibition Assay

Tumor-bearing mice are administered a single oral dose of **AZ-23**. At various time points post-dosing (e.g., 2, 6, 16, or 24 hours), individual mice are sacrificed. The tumors are then excised and homogenized. The resulting tumor lysates are analyzed for the levels of phosphorylated TrkA (pTrkA) using an ELISA.^[1]

The logical flow of this in vivo experiment is depicted below:



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Caption: In vivo TrkA kinase inhibition experimental workflow.

Storage and Handling

AZ-23 is for research use only and should not be used in humans.[1][3][4] Stock solutions should be prepared fresh.[2] For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[5]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. The accuracy of the referenced methods has not been independently confirmed.[1] Researchers should consult the original sources and conduct their own validation studies.

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